molecular formula C15H15N3O B4411921 1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine

1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine

Cat. No. B4411921
M. Wt: 253.30 g/mol
InChI Key: ALEUHBFIWYNSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. It is a small molecule that can be synthesized using various methods and has been shown to possess a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation, and to possess antimicrobial activity against a range of bacterial and fungal species. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine in lab experiments is its versatility. It can be used in a range of assays to investigate its biological activity, and its small size makes it easy to modify for specific applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are many potential future directions for research involving 1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine. Some possible areas of investigation include:
- Further studies of its anti-inflammatory and antimicrobial properties, and its potential as a therapeutic agent for inflammatory and infectious diseases.
- Investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems.
- Studies of its potential as an anticancer agent, and its mechanisms of action in cancer cells.
- Modification of the compound to improve its solubility and other properties, and to develop derivatives with specific biological activities.

Scientific Research Applications

1-allyl-N-(2-furylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h2-8,10H,1,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEUHBFIWYNSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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